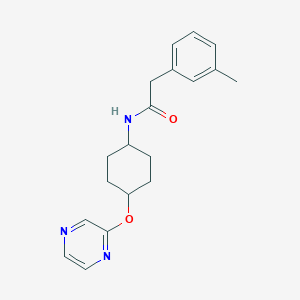![molecular formula C25H18N4O2 B2979278 N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034479-34-8](/img/structure/B2979278.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of primary nitro compounds with aldehydes or activated ketones to form isoxazole derivatives . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds has been shown to efficiently produce 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may leverage high-yielding, scalable synthetic routes. For instance, one-pot multicomponent reactions using organocatalysts in aqueous media have been reported to be efficient for synthesizing isoxazole derivatives . These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as copper(II) salts or tertiary amines for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
科学的研究の応用
N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-N-{2-[2-(2,6-difluorobenzoyl)hydrazinecarbonyl]-4-fluorophenyl}-5-methylisoxazole-4-carboxamide: Known for its insecticidal activity.
Other Isoxazole Derivatives: Various isoxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is unique due to its bipyridine moiety, which may enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other isoxazole derivatives and may contribute to its potential therapeutic applications.
特性
IUPAC Name |
3-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c30-25(28-15-17-8-10-22(27-14-17)20-7-4-12-26-16-20)19-9-11-23-21(13-19)24(31-29-23)18-5-2-1-3-6-18/h1-14,16H,15H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFRXGJCRNYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2979201.png)

![N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2979203.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)
![(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B2979209.png)
![1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2979210.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)
